6-Chloro-4-ethylpyridazin-3(4H)-one
Description
6-Chloro-4-ethylpyridazin-3(4H)-one (CAS 61404-49-7) is a pyridazinone derivative characterized by a chlorine atom at position 6 and an ethyl group at position 4 of the pyridazinone ring. Its molecular formula is C₆H₇ClN₂O, with a molecular weight of 158.59 g/mol. This compound serves as a key intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactive pyridazinone core and modifiable substituents .
Properties
Molecular Formula |
C6H7ClN2O |
|---|---|
Molecular Weight |
158.58 g/mol |
IUPAC Name |
6-chloro-4-ethyl-4H-pyridazin-3-one |
InChI |
InChI=1S/C6H7ClN2O/c1-2-4-3-5(7)8-9-6(4)10/h3-4H,2H2,1H3 |
InChI Key |
JWRBBRJYBXPXMD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C=C(N=NC1=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-ethylpyridazin-3(4H)-one typically involves the reaction of 4-ethylpyridazin-3(2H)-one with a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 6-Chloro-4-ethylpyridazin-3(4H)-one can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-ethylpyridazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridazinones with various functional groups.
Scientific Research Applications
6-Chloro-4-ethylpyridazin-3(4H)-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and functional materials.
Mechanism of Action
The mechanism of action of 6-Chloro-4-ethylpyridazin-3(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and ethyl groups contribute to the compound’s binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 6-Chloro-4-ethylpyridazin-3(4H)-one with analogous pyridazinone derivatives, focusing on structural features, physical properties, and synthetic applications:
Key Observations :
Substituent Position and Size: The ethyl group at position 4 in the target compound increases steric bulk compared to the methyl group in 6-Chloro-4-methylpyridazin-3(2H)-one. This may reduce solubility in polar solvents but enhance lipophilicity for membrane penetration in biological systems .
Synthetic Methods: 6-Chloro-4-ethylpyridazin-3(4H)-one is synthesized via alkylation of the pyridazinone core using ethyl halides, analogous to the methyl derivative’s preparation with methyl halides (e.g., methyl iodide) . The dichloro derivative (17285-36-8) requires harsher halogenation conditions, such as PCl₅ or SOCl₂, to introduce a second chlorine atom .
Applications: Ethyl vs. Methyl: The ethyl derivative’s higher lipophilicity may improve pharmacokinetic properties in drug candidates compared to the methyl analogue . Benzylidene Derivatives: Compounds like 4-benzylidene-6-(4-Cl-phenyl)-dihydropyridazinone exhibit enhanced aromatic interactions, making them suitable for targeting hydrophobic binding pockets in enzymes .
Research Findings and Data
Reactivity in Substitution Reactions :
- 6-Chloro-4-ethylpyridazin-3(4H)-one undergoes nucleophilic substitution at position 6 (Cl) with amines or thiols, similar to its methyl counterpart . However, the ethyl group’s steric hindrance may slow reaction kinetics compared to methyl .
- In contrast, 5,6-dichloropyridazin-3(2H)-one shows dual reactivity, enabling sequential substitutions at positions 5 and 6 .
Thermal Stability :
- Differential scanning calorimetry (DSC) data indicate that the ethyl derivative has a melting point ~10°C lower than the methyl analogue (ethyl: ~150°C vs. methyl: ~160°C), attributed to reduced crystal lattice stability from the longer alkyl chain .
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